molecular formula C61H99N19O15 B12319317 H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2

H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2

Cat. No.: B12319317
M. Wt: 1338.6 g/mol
InChI Key: ZSPXOUGXONWRQC-UHFFFAOYSA-N
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Description

H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 is a synthetic peptide composed of ten amino acids. This compound is a fragment of neuropeptide Y, specifically modified to include D-amino acids at certain positions. Neuropeptide Y is a significant peptide in the human body, involved in various physiological processes such as appetite regulation, anxiety, and circadian rhythms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 involves its interaction with neuropeptide Y receptors. These receptors are G-protein-coupled receptors (GPCRs) that mediate various physiological responses. The peptide binds to these receptors, triggering intracellular signaling pathways that influence processes such as appetite regulation and stress response .

Comparison with Similar Compounds

Similar Compounds

    Neuropeptide Y (NPY): The parent peptide from which H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 is derived.

    Peptide YY (PYY): Another peptide in the same family, involved in appetite regulation.

    Pancreatic Polypeptide (PP): Shares structural similarities and functions with NPY and PYY.

Uniqueness

This compound is unique due to the incorporation of D-amino acids, which can enhance its stability and resistance to enzymatic degradation. This modification allows for prolonged activity and potential therapeutic benefits .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H99N19O15/c1-8-31(5)47(78-51(87)38(62)27-34-14-18-36(82)19-15-34)57(93)77-44(29-46(64)85)55(91)76-43(26-30(3)4)56(92)79-48(32(6)9-2)58(94)80-49(33(7)81)59(95)74-40(13-11-25-71-61(68)69)52(88)73-41(22-23-45(63)84)54(90)72-39(12-10-24-70-60(66)67)53(89)75-42(50(65)86)28-35-16-20-37(83)21-17-35/h14-21,30-33,38-44,47-49,81-83H,8-13,22-29,62H2,1-7H3,(H2,63,84)(H2,64,85)(H2,65,86)(H,72,90)(H,73,88)(H,74,95)(H,75,89)(H,76,91)(H,77,93)(H,78,87)(H,79,92)(H,80,94)(H4,66,67,70)(H4,68,69,71)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPXOUGXONWRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H99N19O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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